2-[3-(Difluoromethoxy)phenyl]oxirane
Description
Properties
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)13-7-3-1-2-6(4-7)8-5-12-8/h1-4,8-9H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVZKVOPPAPTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289223 | |
| Record name | 2-[3-(Difluoromethoxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094363-99-1 | |
| Record name | 2-[3-(Difluoromethoxy)phenyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094363-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Difluoromethoxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Epoxidation of 3-(Difluoromethoxy)phenyl-alkenes
One of the primary routes involves the epoxidation of the corresponding alkene, 3-(Difluoromethoxy)phenyl-alkene , using peracid reagents such as meta-chloroperbenzoic acid (m-CPBA). This method is favored for its high selectivity and yield.
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Reagent: m-CPBA (1.2 equivalents)
3-(Difluoromethoxy)phenyl-alkene + m-CPBA → 2-[3-(Difluoromethoxy)phenyl]oxirane
- High regio- and stereoselectivity
- Mild reaction conditions
- Good yields (~85-95%)
Oxidation of Dihydro Precursors
Alternatively, the dihydro derivative of the compound can be oxidized to form the epoxide. This approach is often used when the alkene precursor is difficult to synthesize directly.
- Use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst (e.g., titanium silicate or molybdenum-based catalysts).
- Reaction performed in acetonitrile or other inert solvents at ambient temperature.
- Oxidation of the dihydro compound with hydrogen peroxide yields the epoxide with yields exceeding 80%.
Preparation via Nucleophilic Epoxidation of Halogenated Precursors
Reaction of Halogenated Aromatic Precursors with Epoxidizing Agents
A common approach involves starting from halogenated aromatic compounds, such as 3-(Difluoromethoxy)phenyl bromide , followed by nucleophilic substitution and subsequent epoxidation.
- Substitution of bromide with an epoxide precursor using base (e.g., potassium tert-butoxide)
- Subsequent ring closure to form the oxirane
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Halogenation | Bromination | Acetone | Reflux | 90% | |
| Nucleophilic substitution | Epoxide formation | DMSO | Room temperature | 85% |
Advantages
- High specificity
- Compatibility with various functional groups
- Suitable for scale-up
Photochemical and Radical-Mediated Methods
Photolytic Generation of Oxirane Rings
Recent advances have demonstrated the use of photolysis of diazirine derivatives to generate oxirane rings. For example, the synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane involves UV irradiation of diazirine precursors, which undergo ring expansion to form the oxirane.
Advantages
- Mild conditions
- High selectivity
- Suitable for complex molecules
Patent-Driven Industrial Processes
Epoxy Compound Synthesis via Alkylation and Cyclization
According to patents, a typical industrial process involves:
- Alkylation of phenolic precursors with epihalohydrins or epoxides under basic conditions
- Cyclization to form the oxirane ring
- Reaction of phenol derivatives with epichlorohydrin in the presence of sodium hydroxide, followed by purification.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Epichlorohydrin | NaOH, 50°C | 85% | |
| Cyclization | Acidic work-up | Reflux | 80% |
Advantages
- Cost-effective
- Suitable for large-scale production
- High purity products
Summary Data Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Direct epoxidation | 3-(Difluoromethoxy)phenyl-alkene | m-CPBA | 0°C to RT | 85-95% | Mild, selective |
| Oxidation of dihydro derivatives | Dihydro precursor | Hydrogen peroxide | Ambient | 80-90% | Efficient, scalable |
| Nucleophilic substitution | Halogenated aromatic | Base + epoxide precursor | Reflux | 85-90% | High specificity |
| Photochemical synthesis | Diazirine derivatives | UV irradiation | 250-356 nm | Variable | Suitable for complex molecules |
| Industrial alkylation | Phenol + epichlorohydrin | NaOH, reflux | 80-90% | Cost-effective |
Research Findings and Considerations
Selectivity and Yield: The choice of method depends on the desired stereochemistry and functional group tolerance. Direct epoxidation with peracids offers high selectivity and yields, making it suitable for laboratory and industrial scales.
Safety and Environmental Impact: Photochemical methods and oxidation processes using hydrogen peroxide are environmentally friendly and safer at scale.
Cost and Scalability: Industrial processes favor alkylation and cyclization routes with inexpensive starting materials and straightforward purification steps.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Difluoromethoxy)phenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
The applications of 2-[3-(Difluoromethoxy)phenyl]oxirane are broad, spanning chemistry, biology, medicine, and industry. This compound is a building block in synthesizing complex molecules, particularly fluorinated compounds. It is also studied for its potential biological activities, including enzyme inhibition and receptor binding, and its potential as a pharmaceutical agent targeting specific molecular pathways. The unique chemical properties of this compound make it useful in developing advanced materials like polymers and coatings.
Scientific Research Applications
N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide, a related compound, has applications in chemistry, biology, and medicine:
- Chemistry It serves as a building block in synthesizing complex molecules, especially in developing fluorinated compounds with unique properties.
- Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
- Medicine There is ongoing research to explore its potential as a pharmaceutical agent, particularly in developing drugs targeting specific molecular pathways.
The difluoromethoxy group enhances the compound's ability to form hydrogen bonds, influencing its binding affinity to enzymes and receptors. The oxirane ring is reactive and can undergo ring-opening reactions, forming covalent bonds with target molecules, modulating various biochemical pathways and resulting in the compound’s observed effects.
Difluoromethoxy Group in Pharmaceuticals
The inclusion of fluorine atoms, such as in the difluoromethoxy group, is a strategy in drug design because it can affect a drug's properties . Introducing fluorine into drugs does not necessarily confer toxicity and may reduce the toxicity of parent compounds by preventing their metabolic bioactivation .
- Lipophilicity Difluoromethylbenzene is more lipophilic than phenol . ArOCF2H compounds tend to display decreased lipophilicity yet higher permeability compared to ArOCF3 analogs .
- Applications These fluorinated compounds are used in synthesizing agricultural chemicals, dyes, and pharmaceuticals .
Case Study: GEBR-32a
GEBR-32a, a phosphodiesterase 4D (PDE4D) inhibitor containing a difluoromethoxy group, has shown memory-enhancing effects and potential for treating Alzheimer's disease .
- In vitro studies showed that 100 μM GEBR-32a caused a 12-fold increase in forskolin-induced elevation of cAMP in cultured cells, indicating better cell membrane diffusion of the fluorinated derivative compared to its parent compound .
- Toxicological screening demonstrated that GEBR-32a does not have cytotoxic or genotoxic effects, even at high concentrations .
- GEBR-32a was synthesized by reacting oxirane with an excess of morpholine .
Table: Properties of Teflon Finish
| Characteristics | Value | Test Method |
|---|---|---|
| Power factor (60 cycles to 1 megacycle) | 0.007 | |
| Dielectric constant | 2.0 | |
| Tensile strength (lbs per sq in) | 1500 to 2000 | |
| Adhesion to metal (lbs pull on 1 inch strip) | Over 850 with primer | |
| Resistance to abrasion | 2160 (grams abrasive per mil thickness) | Belt Abrasion Tester |
| Hardness (Knoop hardness units) | 29 | Tofcon Hardness Tester |
| Hardness (Sward Rocker Test) | 20 |
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethoxy)phenyl]oxirane involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is harnessed in various applications, such as enzyme inhibition, where the compound can covalently modify active site residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly alter physicochemical properties and biological interactions. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Q & A
Q. Key considerations :
- The electron-withdrawing difluoromethoxy group stabilizes the epoxide ring but may slow epoxidation kinetics.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like diols or unreacted alkene .
How does the difluoromethoxy substituent impact the reactivity of the oxirane ring in nucleophilic ring-opening reactions?
Advanced
The difluoromethoxy group at the 3-position enhances the electrophilicity of the oxirane ring due to its strong electron-withdrawing effect (-I effect). This increases susceptibility to nucleophilic attack compared to non-fluorinated analogs. For example:
- Amine-mediated ring-opening : In reactions with primary amines, the difluoromethoxy-substituted oxirane reacts 2–3× faster than methoxy analogs, yielding β-amino alcohols. Steric effects from the aryl group favor regioselectivity at the less hindered carbon .
- Acid-catalyzed hydrolysis : The ring opens under mild acidic conditions (e.g., dilute H₂SO₄), producing vicinal diols. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding with the difluoromethoxy group .
Methodological tip : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine environment changes during ring-opening .
What analytical techniques are most effective for characterizing this compound and confirming purity?
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 187.06 (C₉H₈F₂O₂) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% required for biological assays) .
How can computational modeling predict the biological activity of this compound?
Q. Advanced
- QSAR Studies : Quantitative Structure-Activity Relationship models correlate the compound’s logP (estimated ~2.1) and polar surface area (PSA ~30 Ų) with membrane permeability, suggesting potential CNS activity .
- Docking Simulations : Molecular docking into enzyme active sites (e.g., cyclooxygenase-2) predicts binding affinity. The difluoromethoxy group may enhance hydrophobic interactions but reduce hydrogen-bonding capacity compared to -OCH₃ .
Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition) to resolve discrepancies between modeled and observed activity .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (H335: May cause respiratory irritation) .
- Storage : Store at 4°C in airtight, light-resistant containers to prevent ring-opening via moisture or UV exposure .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA guidelines) .
How do structural analogs of this compound inform its potential applications in drug discovery?
Q. Advanced
- Antimicrobial Activity : Analogs like 2-[(3-fluorophenyl)methyl]-2-methyloxirane show moderate antifungal activity (MIC ~50 µg/mL against C. albicans), suggesting fluorinated oxiranes as promising leads .
- Prodrug Design : Morpholine derivatives (e.g., 2-[4-(Difluoromethoxy)phenyl]morpholine) demonstrate enhanced solubility and metabolic stability, guiding derivatization strategies for improved pharmacokinetics .
Experimental Design : Screen against target enzymes (e.g., CYP450 isoforms) to evaluate metabolic stability and toxicity .
What contradictions exist in reported biological data for fluorinated oxiranes, and how can they be resolved?
Q. Advanced
- Discrepancy Example : Some studies report potent anti-inflammatory activity for difluoromethoxy oxiranes, while others note inactivity. Potential factors:
Resolution Strategy : Replicate assays with rigorously purified material and report detailed experimental conditions (e.g., solvent, concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
